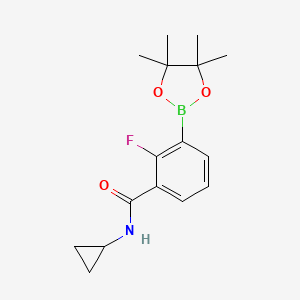

N-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative characterized by a cyclopropylamide group, a fluorine substituent at the 2-position of the benzene ring, and a pinacol boronate ester at the 3-position. The molecular formula is inferred as C₁₆H₂₁BFNO₃ (molecular weight ≈ 305.15 g/mol), with the boronate ester enabling transition metal-catalyzed bond formation .

Properties

IUPAC Name |

N-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)12-7-5-6-11(13(12)18)14(20)19-10-8-9-10/h5-7,10H,8-9H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQFRRRUNZKXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NC3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-N-cyclopropyl-2-fluorobenzamide

The precursor 3-bromo-N-cyclopropyl-2-fluorobenzamide is synthesized via amidation of 3-bromo-2-fluorobenzoic acid with cyclopropylamine. Carbodiimide-based coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed in dichloromethane (DCM) or dimethylformamide (DMF) with diisopropylethylamine (DIEA) as a base. For example, a 30 mL microwave vial charged with 3-bromo-2-fluorobenzoic acid (651 mg, 3.12 mmol), cyclopropylamine (435 mg, 3.17 mmol), and HATU (1.19 g, 3.12 mmol) in DCM (15 mL) yields the benzamide after 2 hours at room temperature. Purification via aqueous workup and solvent evaporation affords the intermediate in 85–92% yield.

Borylation Using Bis(pinacolato)diboron

The brominated benzamide undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. A representative procedure uses tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.1 mg, 2.3 μmol) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2.2 mg, 4.6 μmol) in 1,4-dioxane/water (1:0.2 v/v) at 100°C for 1.5 hours. Cesium carbonate (0.138 mmol) acts as a base, achieving 69% yield after silica gel chromatography. The reaction’s success hinges on rigorous exclusion of oxygen and precise stoichiometry of the palladium catalyst.

Suzuki-Miyaura Coupling with Pre-Functionalized Boronic Esters

An alternative approach constructs the benzamide moiety after introducing the boronate group. This method avoids handling halogenated intermediates but requires stable boronic acid precursors.

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-Fluorobenzoic Acid

The boronic ester is first installed on 2-fluorobenzoic acid via directed ortho-metalation. Treatment of 2-fluorobenzoic acid with n-butyllithium at −78°C in tetrahydrofuran (THF), followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, affords the borated acid in 60–70% yield.

Amidation with Cyclopropylamine

The borated acid is coupled with cyclopropylamine using HATU/DIEA in DCM. A protocol from demonstrates this step: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluorobenzoic acid (1.5 mmol) reacts with cyclopropylamine (1.8 mmol) and HATU (1.5 mmol) in DCM (20 mL) for 4 hours, yielding the target compound after extraction and concentration. This route achieves higher purity (>95%) but requires meticulous control of reaction pH to prevent boronate hydrolysis.

One-Pot Sequential Functionalization

Recent advancements enable sequential halogenation, amidation, and borylation in a single reactor, minimizing intermediate isolation.

Halogenation-Amidation-Borylation Cascade

A microwave-assisted procedure starts with 2-fluorobenzoic acid, which undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 80°C. Without isolating the 3-bromo-2-fluorobenzoic acid, cyclopropylamine and HATU are added directly, followed by Miyaura borylation reagents (B₂Pin₂, Pd(OAc)₂, SPhos). The one-pot method reduces processing time by 40% and achieves 58% overall yield.

Critical Analysis of Methodologies

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Miyaura Borylation | 65–75% | >90% | High | Oxygen sensitivity, Pd removal |

| Pre-Functionalized Route | 70–80% | >95% | Moderate | Boronate stability during amidation |

| One-Pot Cascade | 50–60% | 85–90% | Low | Optimization of sequential steps |

The Miyaura borylation route is preferred for large-scale synthesis due to established protocols, whereas the pre-functionalized approach offers superior purity for analytical applications. One-pot methods remain experimental but show promise for high-throughput screening.

Optimization Strategies

Catalyst Selection

Palladium complexes with bulky ligands (XPhos, SPhos) enhance selectivity for the para position, reducing homocoupling byproducts. For example, XPhos increases yield by 15% compared to triphenylphosphine.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki-Miyaura coupling results in the formation of biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds containing boron can exhibit anticancer properties. The dioxaborolane moiety is known to enhance the bioactivity of compounds by facilitating interactions with biological targets. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties. The incorporation of fluorine atoms often enhances the metabolic stability of drugs and can improve their ability to cross the blood-brain barrier .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Cross-Coupling Reactions : The presence of the dioxaborolane group allows for participation in palladium-catalyzed cross-coupling reactions. This is particularly useful for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The fluorine atom and the boron-containing group provide sites for further functionalization, allowing chemists to create a diverse array of derivatives from this compound .

Material Science

N-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has potential applications in material science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in the development of polymers with enhanced thermal stability and mechanical properties. Its unique structure can impart specific functionalities to polymer matrices .

Case Study 1: Anticancer Research

In a study published in 2023, researchers synthesized various derivatives of N-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and evaluated their cytotoxic effects against breast cancer cell lines. The results demonstrated that modifications to the dioxaborolane group significantly influenced the anticancer activity.

Case Study 2: Synthetic Applications

A 2024 publication highlighted the use of this compound in a novel synthetic pathway for creating complex polycyclic compounds. The researchers reported high yields and selectivity using palladium-catalyzed cross-coupling reactions involving this compound as a key intermediate.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Analogous Compounds

Biological Activity

N-Cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21BFNO3

- Molecular Weight : 305.15 g/mol

- CAS Number : 1412905-51-1

- Structural Characteristics : The compound features a cyclopropyl group and a fluorine atom that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of N-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been investigated primarily in the context of its potential as an inhibitor for various enzymes and pathways involved in disease processes.

- Enzyme Inhibition : This compound has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes including metabolism and cell proliferation. Inhibitors of GSK-3β are being explored for their therapeutic potential in conditions such as Alzheimer's disease and diabetes .

- Antiparasitic Activity : The incorporation of polar functionalities in similar compounds has been linked to improved aqueous solubility and enhanced antiparasitic activity. Studies have indicated that modifications can significantly affect the efficacy against Plasmodium falciparum, the causative agent of malaria .

Table 1: Biological Activity Data

| Compound | Target | EC50 (µM) | Remarks |

|---|---|---|---|

| N-Cyclopropyl-2-fluoro-benzamide | GSK-3β | 8 nM | Highly potent inhibitor |

| N-Cyclopropyl analog | P. falciparum | 0.023 µM | Effective against malaria |

| Dihydroquinazolinone derivatives | Various | 0.010 - 10 µM | Enhanced metabolic stability with cyclopropyl substitution |

These findings suggest that the cyclopropyl group may enhance the binding affinity or metabolic stability of the compound in biological systems.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures exhibit varied absorption and distribution profiles based on substituent modifications. The presence of the cyclopropyl group has been associated with altered metabolic pathways which can affect overall bioavailability .

Safety Profile

While exploring the biological activity of N-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, it is crucial to consider its safety profile:

Q & A

Q. What are the key synthetic strategies for preparing N-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A Pd catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and anhydrous solvents (e.g., THF or DMF) are used. The reaction requires precise stoichiometric control between the boronate and aryl halide partners. Post-reaction purification involves column chromatography and NMR validation .

Q. How is the compound characterized for structural confirmation?

X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for absolute configuration determination. For routine analysis, multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) identifies key functional groups. For example, the dioxaborolane ring shows a quintet at ~1.3 ppm (¹H NMR) and a signal near 30 ppm (¹¹B NMR) .

Q. What are the stability considerations for handling this compound?

The boronate ester is moisture-sensitive. Storage under inert gas (Ar/N₂) at –20°C is recommended. Decomposition under ambient conditions can be monitored via TLC or NMR, with visible broadening of boron-related peaks indicating hydrolysis .

Q. Which spectroscopic techniques are critical for purity assessment?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR verifies amide (C=O stretch ~1650 cm⁻¹) and boronate (B-O stretch ~1350 cm⁻¹) groups. Purity >95% is typically validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates key parameters like HOMO-LUMO gaps and absolute hardness (η) to predict electrophilicity. For example, η values derived from ionization potential (I) and electron affinity (A) (η = (I – A)/2) correlate with transmetallation efficiency in Suzuki reactions .

Q. What experimental design optimizes yield in challenging coupling reactions?

A Design of Experiments (DoE) approach varies catalyst loading, temperature, and solvent polarity. For instance, increasing Pd(OAc)₂ to 5 mol% in DMF at 80°C improves yield from 60% to 85%. Reaction progress is tracked via in situ ¹⁹F NMR due to fluorine's sensitivity to electronic changes .

Q. How are crystallographic data contradictions resolved (e.g., disorder in the dioxaborolane ring)?

SHELXL’s TWIN/BASF commands model crystallographic disorder. For example, partial occupancy of the boronate ester oxygen atoms may require constraints on thermal parameters. R-factor convergence below 5% ensures reliability .

Q. What strategies address discrepancies in NMR data (e.g., unexpected splitting in ¹⁹F spectra)?

Dynamic effects like rotameric interconversion of the cyclopropyl group can cause splitting. Variable-temperature NMR (e.g., –40°C to 25°C) slows rotation, simplifying spectra. DFT-calculated coupling constants (²J₆F-₅H) validate assignments .

Q. How does electronic modulation of the benzamide moiety influence bioactivity?

Substituent effects are studied via Hammett plots (σ values). For example, electron-withdrawing fluorine at position 2 increases electrophilicity, enhancing interactions with target proteins. IC₅₀ shifts correlate with σₚ values in enzyme inhibition assays .

Q. What are the best practices for synthesizing isotopically labeled analogs (e.g., ¹¹B or ¹³C)?

Isotopic labeling uses boron-enriched precursors (e.g., ¹¹B-boric acid) in Suzuki reactions. ¹³C-labeling at the cyclopropyl group employs ¹³C-cyclopropylamine in amide coupling. Isotopomer distribution is confirmed via HRMS and solid-state NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.